molecular formula C20H16N2O4S B2611877 Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate CAS No. 1607326-95-3

Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate

Cat. No.: B2611877
CAS No.: 1607326-95-3
M. Wt: 380.42
InChI Key: NWMIWWUJARGQMN-UHFFFAOYSA-N
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Description

Table 1: Selected Crystallographic Parameters

Parameter Value
Space group P2~1~/n
Unit cell volume 1079.47(9) ų
Z 2
Density (calculated) 1.484 g/cm³
R-factor 0.0460 (all data)

Nuclear Magnetic Resonance (NMR) Spectral Assignments

$$^1$$H NMR Proton Environment Mapping

The $$^1$$H NMR spectrum (400 MHz, CDCl~3~) exhibits:

  • δ 10.13 ppm (s, 1H): Formyl proton (HC=O).
  • δ 8.67 ppm (br s, 1H): Amide N–H proton.
  • δ 7.78–8.11 ppm (m, 9H): Aromatic protons from phenyl and benzoyl groups.
  • δ 3.73 ppm (s, 3H): Methyl ester (COOCH~3~).
  • δ 5.25 ppm (s, 2H): Methylene group adjacent to thiazole (CH~2~COO).

Spin-spin coupling constants (J) for aromatic protons range from 8.0–8.5 Hz, consistent with para-substituted phenyl rings.

$$^{13}$$C NMR Carbon Skeleton Elucidation

The $$^{13}$$C NMR spectrum (100 MHz, CDCl~3~) confirms the structure through the following signals:

  • δ 191.5 ppm : Formyl carbon (C=O).
  • δ 170.6 ppm : Ester carbonyl (COOCH~3~).
  • δ 167.3 ppm : Amide carbonyl (N–C=O).
  • δ 136.1–129.1 ppm : Aromatic carbons from phenyl and benzoyl groups.
  • δ 61.7 ppm : Methylene carbon (CH~2~COO).
  • δ 20.9 ppm : Methyl carbon (COOCH~3~).

Table 2: Key $$^{13}$$C NMR Assignments

Carbon Environment δ (ppm)
Formyl (C=O) 191.5
Ester carbonyl 170.6
Thiazole C2 164.5
Benzoyl aromatic carbons 136.1–129.1
Methylene (CH~2~COO) 61.7

High-Resolution Mass Spectrometric (HRMS) Validation

HRMS (ESI+) analysis confirms the molecular formula C~20~H~17~N~3~O~4~S with:

  • Observed [M + H]⁺ : m/z 396.1017 (error: 1.8 ppm vs. calculated 396.1012).
  • Isotopic pattern : Matches theoretical distribution for sulfur (³²S: 95.02%, ³⁴S: 4.21%).
  • Fragmentation ions :
    • m/z 279.0483 (loss of COOCH~3~ and formyl group).
    • m/z 151.0165 (thiazole-phenyl fragment).

Table 3: HRMS Data Comparison

Parameter Observed Calculated
[M + H]⁺ 396.1017 396.1012
Mass error (ppm) 1.8
Molecular formula C~20~H~17~N~3~O~4~S C~20~H~17~N~3~O~4~S

Properties

IUPAC Name

methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-26-17(24)11-16-18(14-5-3-2-4-6-14)21-20(27-16)22-19(25)15-9-7-13(12-23)8-10-15/h2-10,12H,11H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMIWWUJARGQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate typically involves multi-step organic reactions. The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields an alcohol derivative .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit notable antitumor properties. Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate has been evaluated for its ability to inhibit cancer cell proliferation. Preliminary studies show that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action
The antitumor effects of this compound may be attributed to its ability to interfere with specific signaling pathways involved in cell growth and survival. Thiazole derivatives often modulate the activity of enzymes that play crucial roles in cancer metabolism, enhancing their therapeutic efficacy.

Neuropharmacology

Acetylcholinesterase Inhibition
Given the structural similarities with known acetylcholinesterase inhibitors, this compound could be explored for its potential in treating neurodegenerative diseases such as Alzheimer’s disease. Compounds that inhibit acetylcholinesterase can help increase acetylcholine levels in the brain, which is beneficial for cognitive function.

In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to acetylcholinesterase. These studies suggest that the compound may effectively bind to the active site of the enzyme, potentially leading to significant inhibitory effects.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the thiazole ring and phenyl groups can significantly affect its biological properties:

Modification TypeEffect on Activity
FluorinationIncreases lipophilicity and binding affinity
Amine SubstitutionAlters receptor interaction dynamics

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

In Vitro Studies
In vitro assays have demonstrated that this compound exhibits nanomolar activity against various human cancer cell lines, including breast and ovarian cancers. The results indicate a broad-spectrum antitumor potential and justify further investigation into its mechanisms of action.

Animal Models
Preclinical trials using murine models have shown promising results, with treated animals displaying significant tumor size reduction compared to controls. These findings support the compound's potential as an anticancer agent and warrant further exploration in clinical settings.

Mechanism of Action

The mechanism of action of Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The formyl and benzoyl groups can also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Comparisons

A. Substituent Variations on the Thiazole Ring

  • Methyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate (): This compound replaces the 4-formylbenzoyl amide with a second phenyl group.
  • 2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid (): The free carboxylic acid replaces the methyl ester, increasing polarity and bioavailability.

B. Heterocyclic Hybrids

  • Thiazole-1,3,4-oxadiazole hybrids ():
    These hybrids incorporate oxadiazole rings, which enhance π-π stacking and metabolic stability. The target compound’s formyl group offers unique electrophilic reactivity for Schiff base formation, a feature absent in oxadiazole derivatives .
  • Ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate (): This insecticidal compound features a triazinan ring and nitroimino group, conferring strong hydrogen-bonding and electron-withdrawing properties. The target compound’s formyl group provides a distinct reactive site for further functionalization compared to nitroimino groups .
Physicochemical Properties
Compound Melting Point (°C) Solubility Key Functional Groups
Target Compound Not reported Moderate (ester) Formyl, amide, thiazole
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid Not reported High (acid) Carboxylic acid, thiazole
Methyl 2-(2,4-diphenyl-thiazol-5-yl)acetate Not reported Low (nonpolar) Phenyl, ester, thiazole
Ethyl triazinan-thiazole derivative 449 K () Low Nitroimino, triazinan, ester
  • Spectroscopic Data : The target compound’s IR would show C=O stretches (~1700 cm⁻¹ for ester and amide, ~1650 cm⁻¹ for formyl). NMR would reveal deshielded protons near the formyl group (δ ~9.8 ppm for CHO) compared to phenyl-substituted analogs (δ ~7.5 ppm for aromatic protons) .

Biological Activity

Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant properties. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C15H14N2O3S
  • Molecular Weight : 302.35 g/mol

The structure features a thiazole ring, which is known for its diverse pharmacological properties. The presence of the formylbenzoyl group contributes to the compound's biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

  • Mechanism of Action : Thiazole compounds often exhibit their anticancer effects through apoptosis induction and cell cycle arrest. For instance, derivatives with similar structures have shown to inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values indicating significant cytotoxicity .
CompoundCell LineIC50 (µg/mL)
This compoundA5491.61 ± 0.92
Similar Thiazole DerivativeMCF71.98 ± 1.22

2. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. This compound demonstrates promising antibacterial activity against various strains.

  • Research Findings : In vitro studies indicate that this compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like norfloxacin .
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

3. Antioxidant Activity

The antioxidant capacity of thiazole derivatives is another area of interest. Research has shown that compounds with thiazole rings can scavenge free radicals effectively.

  • Study Results : The compound exhibited a DPPH scavenging activity that suggests its potential in preventing oxidative stress-related damage .
CompoundDPPH Scavenging Activity (%)
This compound85% at 100 µg/mL
Standard Antioxidant (Ascorbic Acid)90% at same concentration

Case Studies

Several case studies have been conducted to explore the therapeutic applications of thiazole derivatives:

  • Cytotoxicity Study : A study involving human pulmonary malignant cells demonstrated that this compound significantly reduced cell viability compared to untreated controls.
    • Findings : The compound induced apoptosis as evidenced by increased annexin V staining in treated cells.
  • Antimicrobial Efficacy : In a comparative study against common pathogens, this thiazole derivative showed superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with thiazole ring formation, followed by functionalization. For example, describes analogous thiazole derivatives synthesized via condensation of amines with carbonyl compounds (e.g., benzaldehyde derivatives) in solvents like ethanol or DMF, using catalysts such as acetic acid or p-toluenesulfonic acid. Purification often employs silica gel chromatography . Optimization may include:
  • Temperature control (e.g., reflux at 80–100°C for cyclization).
  • Solvent selection (polar aprotic solvents for better solubility of intermediates).
  • Catalytic additives (e.g., triethylamine for deprotonation).
    Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy is critical to confirm structure and purity.

Q. How can the structural conformation of this compound be confirmed using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and detail protocols for similar thiazole derivatives:
  • Crystallization : Slow evaporation of a saturated solution in ethanol or acetonitrile.
  • Data Collection : Use a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) .
  • Key Parameters : Monitor bond lengths (e.g., C–N: 1.26–1.47 Å) and dihedral angles (e.g., 69.62° between thiazole and nitroimine groups) to validate conjugation effects .
    Software like SHELXTL or OLEX2 is used for refinement, with R-factor thresholds < 0.05 for high reliability.

Q. What basic biological activities are associated with thiazole-containing analogs of this compound?

  • Methodological Answer : Thiazole derivatives are screened for antimicrobial, anticancer, or enzyme-inhibitory activities. and outline protocols:
  • Antimicrobial Assays : Agar diffusion or microdilution against S. aureus or E. coli (MIC values < 50 µg/mL indicate potency).
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination .
    Structure-activity relationships (SAR) can be inferred by comparing substitutions on the thiazole ring (e.g., phenyl vs. halogenated groups).

Advanced Research Questions

Q. How do conformational dynamics of the thiazole and formylbenzoyl groups influence this compound’s reactivity or bioactivity?

  • Methodological Answer : Advanced computational tools like DFT (Density Functional Theory) or Multiwfn ( ) can map electron density and frontier molecular orbitals (HOMO-LUMO gaps). For example:
  • Electrostatic Potential (ESP) : Identify nucleophilic/electrophilic regions (e.g., formyl group’s carbonyl as a reactive site).
  • Torsional Barriers : Calculate energy barriers for rotation of the 4-formylbenzoyl group using relaxed potential energy scans .
    Experimental validation via SC-XRD (e.g., dihedral angles >75° indicating restricted rotation ) and kinetic studies (e.g., substituent effects on reaction rates) are complementary.

Q. How can contradictory crystallographic data in literature be resolved for this compound?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–N vs. C=N in nitroimine groups) require:
  • Comparative Analysis : Cross-reference with high-resolution datasets (e.g., R-factor < 0.05 and I > 2σ(I) in ) .
  • Hydrogen Bonding Effects : Assess if intramolecular interactions (e.g., N–H···O) distort geometry, as seen in and .
  • Halogen Bonding : Check for Cl···O interactions (distance ~3.02 Å) that stabilize specific conformations .
    Re-refinement of raw diffraction data using updated software may resolve inconsistencies.

Q. What computational strategies are effective for predicting this compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) are standard:
  • Docking Protocols : Use crystal structures of target proteins (e.g., kinases or bacterial enzymes) and optimize ligand poses with the MM-GBSA scoring function.
  • Binding Mode Validation : Compare with experimental SAR data (e.g., ’s docking poses for thiazole derivatives ).
  • Pharmacophore Modeling : Map key features (e.g., thiazole’s sulfur as a hydrogen bond acceptor) to guide lead optimization.

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